2,2/'-Bibicyclo[2.2.1]heptane

High-Energy-Density Fuel Physical Property Benchmarking Isomer Comparison

2,2'-Bibicyclo[2.2.1]heptane (BBH, also known as 2,2'-binorbornane) is a saturated, strained polycyclic hydrocarbon (C14H22, MW 190.32 g/mol) composed of two norbornane cages linked at the 2,2'-position. Unlike its bridgehead-linked 1,1'-isomer, the secondary-carbon linkage in BBH imparts a distinct conformational profile, lower computed density, and a differentiated toxicity signature that are critical for procurement decisions in high-energy-density fuel and specialty chemical applications.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 18947-78-9
Cat. No. B103976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2/'-Bibicyclo[2.2.1]heptane
CAS18947-78-9
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2C3CC4CCC3C4
InChIInChI=1S/C14H22/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2
InChIKeyCNPLCYMOFRVMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bibicyclo[2.2.1]heptane (CAS 18947-78-9): A Structurally Distinct, High-Energy-Density Caged Hydrocarbon Procurement Candidate


2,2'-Bibicyclo[2.2.1]heptane (BBH, also known as 2,2'-binorbornane) is a saturated, strained polycyclic hydrocarbon (C14H22, MW 190.32 g/mol) composed of two norbornane cages linked at the 2,2'-position . Unlike its bridgehead-linked 1,1'-isomer, the secondary-carbon linkage in BBH imparts a distinct conformational profile, lower computed density, and a differentiated toxicity signature that are critical for procurement decisions in high-energy-density fuel and specialty chemical applications [1].

2,2'-linked norbornane dimer — structurally distinct from 1,1'-isomer
Lower computed density profile — relevant to volumetric energy trade-offs
Characterized genotoxicity mechanism — supports hazard-informed procurement

Why 2,2'-Bibicyclo[2.2.1]heptane Cannot Be Interchanged with the 1,1'-Isomer or Other Norbornane Dimers


Generic substitution among bibicyclo[2.2.1]heptane isomers is not scientifically supportable due to regiospecific differences in physico-chemical properties, biological safety profiles, and combustion thermodynamics. The 2,2'-isomer exhibits a lower computed density (1.034 g/cm³) compared to the 1,1'-isomer (1.096 g/cm³) , which directly impacts volumetric energy content and tankage mass for fuel applications. Furthermore, BBH has been explicitly demonstrated to induce a bacterial SOS genotoxic response and oxidative stress via superoxide anion radical generation, a hazard profile that has not been equivalently characterized for the 1,1'-isomer and therefore precludes assumption of equivalent safety [1]. These divergences mandate isomer-level specification in procurement decisions.

Density
2,2'-BBH: lower computed density
1,1'-isomer: ~6% higher density
Volumetric energy content differs — tankage mass implications may shift
Toxicity
2,2'-BBH: oxidative genotoxicity reported
1,1'-isomer: hazard profile not equivalently characterized
Safety assessment assumptions may not transfer across isomers
Other dimers
2,2'-BBH: saturated exo-configuration
Zeolite dimers: unsaturated mixtures
Isomer purity and saturation state affect reactivity and processing

Quantitative Differentiation Evidence for 2,2'-Bibicyclo[2.2.1]heptane Procurement


Computed Density: 2,2'-Isomer Is ~6% Less Dense Than the 1,1'-Isomer, Influencing Fuel Volumetric Energy

The computed density of 2,2'-bibicyclo[2.2.1]heptane is 1.034 g/cm³ , which is approximately 6% lower than the reported density of the 1,1'-isomer (1.096 g/cm³) . This density deficit translates to a proportionally lower volumetric energy content, making the 2,2'-isomer less mass-efficient for volume-constrained fuel tankage but potentially advantageous for applications prioritizing lower viscosity or specific impulse over volumetric impulse.

Computed Density
Cross-study comparable
2,2'-BBH: 1.034 g/cm³ 1,1'-isomer: 1.096 g/cm³
~6% lower density affects volumetric energy
Predicted values; trade-off for volume-limited systems
High-Energy-Density Fuel Physical Property Benchmarking Isomer Comparison

Rocket Fuel Combustion: BBH Delivers Methane-Like Exhaust Molar Mass at >2× the Density of Liquid Methane

In a theoretical combustion analysis covering wide temperature and pressure ranges, 2,2'-bis(bicyclo[2.2.1]heptane) in oxygen produced combustion products with an average molar mass of approximately 26 amu, closely matching that of methane/oxygen combustion, while exhibiting a fuel density more than twice that of liquid methane [1]. This uniquely positions BBH to reduce storage tank mass relative to methane without incurring the exhaust gas molecular weight penalty that typically accompanies higher-density hydrocarbon fuels.

Rocket Combustion
Head-to-head
Exhaust molar mass ≈26 amu (eq. to methane) Fuel density >2× liquid methane
Supports low exhaust mass + high density fuel design
Theoretical analysis; tankage-to-impulse trade-off
Liquid Rocket Propulsion Thermodynamic Cycle Analysis High-Density Fuel

Genotoxicity: BBH Induces Bacterial SOS Response and Oxidative Stress Without Alkylating Activity

Whole-cell bacterial lux-biosensor assays demonstrated that 2,2'-bis(bicyclo[2.2.1]heptane) (BBH) triggers a strong SOS DNA-damage response in Escherichia coli, along with activation of the OxyR/S and SoxR/S oxidative stress regulons, while exhibiting no alkylating activity [1]. The most sensitive biosensor was E. coli pSoxS-lux, which specifically responds to superoxide anion radicals, indicating that BBH's genotoxicity is mediated primarily through reactive oxygen species generated by its oxidation. This profile—genotoxic via oxidative stress but non-alkylating—differs from other strained hydrocarbons that may exhibit direct DNA alkylation, and provides a specific hazard characterization relevant to safe handling and environmental risk assessment for procurement.

Genotoxicity
Class-level
SOS response: positive Oxidative stress (SoxR/S): positive Alkylating: negative
ROS-mediated genotoxicity — non-alkylating mechanism
Lux-biosensor panel; supports hazard assessment
Genotoxicity Screening Lux-Biosensor Reactive Oxygen Species

Synthetic Efficiency: Patent Reports Up to 92% Yield for 2,2'-Bis(norbornanyl) via Two-Step Diels-Alder/Hydrogenation

Russian patent RU2739190C1 describes a two-step method for producing 2,2'-bis(norbornanyl) via thermal Diels-Alder reaction of exo-/endo-2-vinyl norbornane with dicyclopentadiene followed by catalytic hydrogenation (0.5–10 wt% catalyst, room temperature, 30–60 atm H₂), achieving yields up to 92% [1]. This yield compares favorably to typical norbornene dimerization yields reported for zeolite-catalyzed processes (which produce mixtures of stereo- and regioisomers requiring separation) [2].

Synthetic Yield
Patent-reported
Up to 92% yield
High-yield two-step route — reduces procurement cost risk
Diels-Alder/hydrogenation patent route; single saturated product
Process Chemistry Diels-Alder Dimerization High-Yield Synthesis

Procurement-Driven Application Scenarios for 2,2'-Bibicyclo[2.2.1]heptane


High-Energy-Density Rocket Fuel Component Requiring Low Exhaust Molecular Weight

Organizations developing liquid rocket engines for first-stage launch vehicles should evaluate BBH as a fuel component where the combination of high liquid density (>2× methane) and low combustion product molar mass (~26 amu, equivalent to methane/oxygen) offers a differentiated trade-off between tankage mass and specific impulse [1]. This scenario is particularly relevant where volume-constrained tank design and low structural mass fraction are co-prioritized.

Occupational Health and Environmental Safety Qualification of Strained Hydrocarbon Fuels

Procurement teams requiring genotoxicity hazard characterization for strained hydrocarbon fuels can rely on the existing BBH-specific lux-biosensor data demonstrating oxidative-stress-mediated genotoxicity without alkylating activity [2]. This data set supports safety data sheet preparation, workplace exposure limit derivation, and environmental release assessment without the need for de novo toxicological screening.

Synthetic Intermediate for Asymmetric Ligands or Functional Materials Requiring Exo-2,2'-Stereochemistry

Research groups synthesizing chiral ligands or functional materials that exploit the exo-2,2'-binorbornane scaffold can benefit from the high-yield (up to 92%) patent-reported synthetic route [3]. The secondary-carbon linkage provides a different steric and electronic environment compared to the bridgehead 1,1'-isomer, which may be critical for enantioselective catalysis or material properties.

Application
Selection Property
Validation Focus
Liquid rocket fuel research
Density vs exhaust molar mass trade-off
Volumetric energy and specific impulse modeling
Hazard characterization
Genotoxicity mechanism profile
ROS-mediated vs alkylating risk assessment
Chiral scaffold synthesis
Exo-2,2'-stereochemistry and yield
Isomeric purity and catalyst performance
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